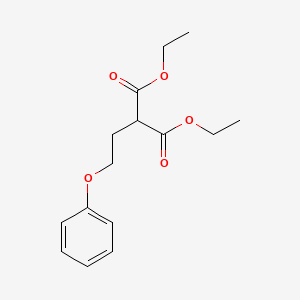

Diethyl 2-(2-phenoxyethyl)propanedioate

Descripción

Diethyl 2-(2-phenoxyethyl)propanedioate is a malonic acid derivative featuring a diethyl ester backbone and a 2-phenoxyethyl substituent at the central carbon. Such compounds are typically synthesized as intermediates in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science.

Propiedades

Fórmula molecular |

C15H20O5 |

|---|---|

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

diethyl 2-(2-phenoxyethyl)propanedioate |

InChI |

InChI=1S/C15H20O5/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

Clave InChI |

BQUSNYYTAGCIAX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CCOC1=CC=CC=C1)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs with Aromatic Substituents

1,3-Diethyl 2-[(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c)

- Structure: Contains a quinoline moiety instead of phenoxyethyl.

- Properties: Molecular weight: 301.34 g/mol (C₁₇H₁₉NO₄). Synthesis yield: 69% via ethanol recrystallization . Key Melting point and NMR spectra align with literature, suggesting stability and distinct shifts due to the quinoline group .

- Applications: Potential use in medicinal chemistry due to heterocyclic substituents.

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate

- Structure : Indole-based substituent with sulfonyl and trimethylbenzyl groups.

- Properties :

- Applications : Targeted drug delivery for hypertension .

1,3-Diethyl 2-(1-Naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate

- Structure : Naphthalene and tetrahydrofuran substituents.

- Properties :

Aliphatic and Functionalized Analogs

Diethyl 2-(2-Cyanoethyl)-2-ethylpropanedioate

- Structure: Cyano and ethyl groups.

- Properties :

- Applications: Intermediate for further functionalization via cyano group reactivity .

Diethyl 2-(3-Hydroxypropyl)propanedioate

- Structure : Hydroxypropyl group.

- Properties :

Diethyl 2-(But-3-ynyl)propanedioate

- Structure : Alkyne substituent.

- Properties :

Heterocyclic and Electron-Deficient Analogs

Diethyl 2-(5-Bromopyrimidin-2-yl)propanedioate

- Structure : Bromopyrimidine group.

- Properties: Bromine enhances molecular weight (C₁₄H₁₆BrN₂O₅) and serves as a reactive site . Potential use in nucleophilic substitution reactions .

1,3-Diethyl 2-[[(3-Nitrophenyl)amino]methylene]propanedioate

- Structure : Nitroaniline substituent.

- Properties :

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.